Ethyl 2-(bromomethyl)nicotinate
Overview
Description
Ethyl 2-(bromomethyl)nicotinate is an organic compound that belongs to the class of nicotinates. It is characterized by the presence of a bromomethyl group attached to the second position of the nicotinate ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(bromomethyl)nicotinate can be synthesized through a bromination reaction of ethyl nicotinate. The process typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to ethyl 2-(methyl)nicotinate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of ethyl 2-(bromomethyl)pyridine N-oxide using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products:
Substitution: Ethyl 2-(azidomethyl)nicotinate, ethyl 2-(thiocyanatomethyl)nicotinate.
Reduction: Ethyl 2-(methyl)nicotinate.
Oxidation: Ethyl 2-(bromomethyl)pyridine N-oxide.
Scientific Research Applications
Ethyl 2-(bromomethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(bromomethyl)nicotinate involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Ethyl nicotinate: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.
Methyl 2-(bromomethyl)nicotinate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
2-(Bromomethyl)pyridine: Lacks the ester group, making it more volatile and less suitable for certain synthetic applications.
Uniqueness: this compound is unique due to its combination of a bromomethyl group and an ethyl ester, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis, suitable for a wide range of applications.
Properties
IUPAC Name |
ethyl 2-(bromomethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHGTHONFSMECO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356528 | |
Record name | Ethyl 2-(bromomethyl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63050-11-3 | |
Record name | Ethyl 2-(bromomethyl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(bromomethyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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